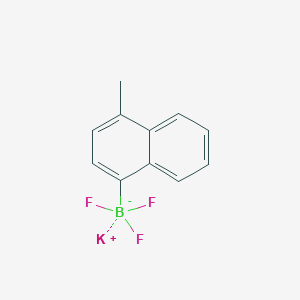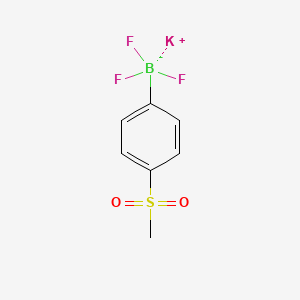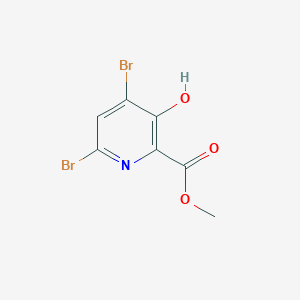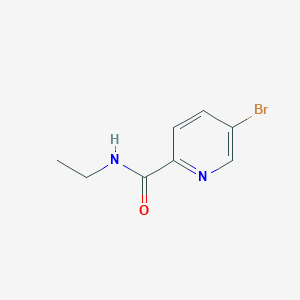
5-ブロモ-N-エチルピコリンアミド
概要
説明
5-Bromo-N-ethylpicolinamide, also known as BEPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .
Chemical Reactions Analysis
Specific chemical reactions involving 5-Bromo-N-ethylpicolinamide are not mentioned in the search results .
Physical And Chemical Properties Analysis
5-Bromo-N-ethylpicolinamide has a molecular weight of 229.07 g/mol. Its density is 1.471g/cm3, and it has a boiling point of 355.1ºC at 760 mmHg .
科学的研究の応用
医薬品:抗ウイルスおよび抗がんの可能性
5-ブロモ-N-エチルピコリンアミドは、インドール誘導体として、類似の化合物の生物学的活性により、医療分野で有望視されています . インドール誘導体は、その抗ウイルス特性で知られており、一部の化合物はインフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を示しています . さらに、これらの誘導体は抗がんの可能性が探求されており、研究では、複数の受容体に高親和性で結合する能力が示されており、これは新しい治療薬の開発に不可欠です .
農業:植物の成長と病気の管理
農業分野では、ナノテクノロジーの応用が革命を起こしており、5-ブロモ-N-エチルピコリンアミドのような化合物は、植物の成長、病害虫の管理、土壌微生物群集の改変のためのナノ複合材料の開発に役割を果たす可能性があります . これらの進歩は、食料安全保障の向上と、環境に悪影響を与えることなく持続可能な農業を促進するために不可欠です。
材料科学:先進電池科学
この化合物は、より良いエネルギー貯蔵ソリューションのための新しい材料の開発に貢献する可能性があるため、先進電池科学での潜在的な用途が重要です . このアプリケーションは、特に、効率的で持続可能なエネルギー源に対する需要が高まっているという状況において関連性があります。
環境科学:汚染修復
金属有機構造体(MOF)は、特に汚染修復における環境への応用で注目を集めています . 5-ブロモ-N-エチルピコリンアミド自体はMOFではないかもしれませんが、その構造的特性は、汚染物質の吸着および触媒的分解を助けることができる新しいMOFまたは関連する化合物の合成を促進する可能性があります。
生化学:G-四重鎖DNA結合剤
生化学では、がんやその他の病気と関連付けられているDNAのG-四重鎖構造を安定化できる分子に焦点を当てています . 5-ブロモ-N-エチルピコリンアミドの誘導体は、これらの構造に対する選択的結合剤として役立ち、新しい抗がん療法の開発に貢献する可能性があります。
薬理学:薬物開発
5-ブロモ-N-エチルピコリンアミドと構造的に関連するインドール誘導体の薬理学的活性には、幅広い潜在的な治療的用途が含まれます . これらの化合物は、抗菌、抗炎症、抗糖尿病、および抗マラリア活性を示すことが判明しており、薬物開発のための貴重な足場となっています。
作用機序
Mode of Action
It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-ethylpicolinamide are not well studied. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of 5-Bromo-N-ethylpicolinamide’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .
Safety and Hazards
According to the safety data sheet, 5-Bromo-N-ethylpicolinamide is classified as having acute toxicity (oral, Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is used as a laboratory chemical and for the manufacture of chemical compounds .
Relevant Papers
There are several papers related to brominated compounds, but none specifically about 5-Bromo-N-ethylpicolinamide. For example, a paper discusses the electrochemical bromofunctionalization of alkenes , and another paper discusses the synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins .
特性
IUPAC Name |
5-bromo-N-ethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCYHHRHDNMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628489 | |
| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845305-88-6 | |
| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

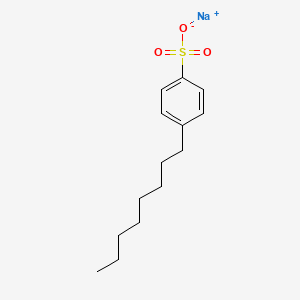
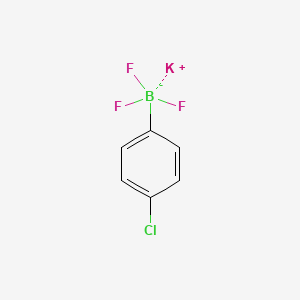




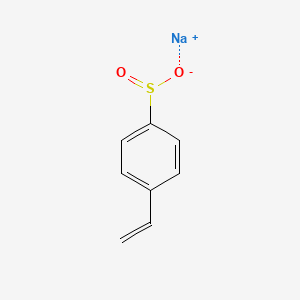

![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
